molecular formula C18H22N2O2S B497469 4-cyclohexyl-N-(pyridin-2-ylmethyl)benzenesulfonamide CAS No. 799252-63-4

4-cyclohexyl-N-(pyridin-2-ylmethyl)benzenesulfonamide

Cat. No.: B497469
CAS No.: 799252-63-4
M. Wt: 330.4g/mol
InChI Key: QVVCGVKXFJXZHX-UHFFFAOYSA-N
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Description

4-cyclohexyl-N-(pyridin-2-ylmethyl)benzenesulfonamide is a chemical compound that belongs to the class of sulfonamides. It is a white crystalline solid that is soluble in organic solvents. This compound has gained significant attention in scientific research due to its potential therapeutic and environmental applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-cyclohexyl-N-(pyridin-2-ylmethyl)benzenesulfonamide typically involves the reaction of 4-cyclohexylbenzenesulfonyl chloride with pyridin-2-ylmethanamine. The reaction is carried out in the presence of a base such as triethylamine in an organic solvent like dichloromethane. The reaction mixture is stirred at room temperature for several hours, followed by purification through recrystallization or column chromatography to obtain the desired product.

Industrial Production Methods

Industrial production methods for this compound are not well-documented in the available literature. the general approach would involve scaling up the laboratory synthesis process, optimizing reaction conditions, and employing continuous flow reactors to enhance yield and efficiency.

Chemical Reactions Analysis

Types of Reactions

4-cyclohexyl-N-(pyridin-2-ylmethyl)benzenesulfonamide undergoes various types of chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide.

    Reduction: Reduction can be achieved using reducing agents like lithium aluminum hydride or sodium borohydride.

    Substitution: The sulfonamide group can undergo nucleophilic substitution reactions with various nucleophiles.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an acidic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Nucleophiles such as amines or thiols in the presence of a base like sodium hydroxide.

Major Products Formed

    Oxidation: Formation of sulfone derivatives.

    Reduction: Formation of amine derivatives.

    Substitution: Formation of substituted sulfonamide derivatives.

Scientific Research Applications

4-cyclohexyl-N-(pyridin-2-ylmethyl)benzenesulfonamide has a wide range of scientific research applications:

    Chemistry: Used as a reagent in organic synthesis for the preparation of various sulfonamide derivatives.

    Biology: Investigated for its potential as an enzyme inhibitor, particularly in the inhibition of carbonic anhydrase.

    Medicine: Explored for its therapeutic potential in treating diseases such as cancer and bacterial infections.

    Industry: Utilized in the development of new materials and as a catalyst in chemical reactions.

Mechanism of Action

The mechanism of action of 4-cyclohexyl-N-(pyridin-2-ylmethyl)benzenesulfonamide involves its interaction with specific molecular targets. For instance, as an enzyme inhibitor, it binds to the active site of the enzyme, blocking its activity. The compound may also interact with cellular pathways, modulating biological processes such as cell proliferation and apoptosis.

Comparison with Similar Compounds

Similar Compounds

    N-(pyridin-2-yl)amides: These compounds share the pyridin-2-yl group and exhibit similar biological activities.

    3-bromoimidazo[1,2-a]pyridines: These compounds also contain the pyridine ring and have been studied for their medicinal properties.

Uniqueness

4-cyclohexyl-N-(pyridin-2-ylmethyl)benzenesulfonamide is unique due to its specific structure, which combines the cyclohexyl, pyridin-2-ylmethyl, and benzenesulfonamide moieties. This unique combination imparts distinct chemical and biological properties, making it a valuable compound for various scientific research applications.

Properties

IUPAC Name

4-cyclohexyl-N-(pyridin-2-ylmethyl)benzenesulfonamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H22N2O2S/c21-23(22,20-14-17-8-4-5-13-19-17)18-11-9-16(10-12-18)15-6-2-1-3-7-15/h4-5,8-13,15,20H,1-3,6-7,14H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QVVCGVKXFJXZHX-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCC(CC1)C2=CC=C(C=C2)S(=O)(=O)NCC3=CC=CC=N3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H22N2O2S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

330.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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